Product packaging for Methyl 11,14-Diepoxyeicosanoate(Cat. No.:)

Methyl 11,14-Diepoxyeicosanoate

Cat. No.: B13442892
M. Wt: 354.5 g/mol
InChI Key: RYSWSVUNOVFICZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 11,14-Diepoxyeicosanoate is a high-purity fatty acid methyl ester derivative supplied for research purposes. This compound is of significant interest in the study of lipid biochemistry and metabolic pathways. As a diepoxy fatty acid ester, it serves as a valuable analytical standard in mass spectrometry studies, similar to its analog Ethyl 11,14-Diepoxyeicosanoate (CID 4153961) . Researchers utilize this compound to investigate the role of epoxy fatty acids and their metabolites in various biological systems. Its structure makes it a potential substrate for enzymes like soluble epoxide hydrolase (sEH), allowing scientists to explore the complex cascade of lipid signaling molecules. The methyl ester group enhances its stability and makes it suitable for analysis using techniques such as gas chromatography-mass spectrometry (GC-MS), following methodologies applied to related compounds like Methyl 11,14,17-eicosatrienoate and cis-11,14-Eicosadienoic acid methyl ester . This chemical is strictly for research use in laboratory settings. It is not intended for diagnostic or therapeutic applications, nor for human use. A certificate of analysis is provided with the product to guarantee its identity and purity. For a detailed specifications sheet, including storage recommendations and handling procedures, please contact our technical support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H38O4 B13442892 Methyl 11,14-Diepoxyeicosanoate

Properties

Molecular Formula

C21H38O4

Molecular Weight

354.5 g/mol

IUPAC Name

methyl 10-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]decanoate

InChI

InChI=1S/C21H38O4/c1-3-4-10-13-17-19(24-17)16-20-18(25-20)14-11-8-6-5-7-9-12-15-21(22)23-2/h17-20H,3-16H2,1-2H3

InChI Key

RYSWSVUNOVFICZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(O1)CC2C(O2)CCCCCCCCCC(=O)OC

Origin of Product

United States

Structural Elucidation and Stereochemical Considerations of Methyl 11,14 Diepoxyeicosanoate

Precise Systematic Nomenclature and Synonyms

The unambiguous identification of a chemical compound is paramount for scientific discourse. The systematic nomenclature, as defined by the International Union of Pure and Applied Chemistry (IUPAC), provides a rigorous framework for naming organic molecules. For Methyl 11,14-Diepoxyeicosanoate, the nomenclature is derived from its parent fatty acid, eicosanoic acid, a 20-carbon saturated fatty acid, which is esterified with methanol. The presence of two epoxide rings at positions 11,12 and 14,15 is indicated by the "diepoxy" prefix.

One of the specific stereoisomers of this compound has the systematic IUPAC name methyl 10-[(2S)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]decanoate . nih.gov This detailed name precisely describes the absolute configuration at three of the four chiral centers.

In addition to its systematic name, the compound is also known by several synonyms, which are often used in commercial or less formal scientific contexts. A common synonym is Methyl cis,cis-11,12;14,15-diepoxyeicosanoate . This name indicates that the precursor was the cis,cis-11,14-eicosadienoic acid methyl ester. Another synonym is cis,cis-11,14-Eicosadienoic acid diepoxide methyl ester . acs.org

Table 1: Nomenclature and Synonyms of this compound

TypeName
Systematic IUPAC Name methyl 10-[(2S)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]decanoate nih.gov
Common Synonym Methyl cis,cis-11,12;14,15-diepoxyeicosanoate
Common Synonym cis,cis-11,14-Eicosadienoic acid diepoxide methyl ester acs.org
Molecular Formula C₂₁H₃₈O₄ nih.gov

Isomeric Forms and Their Absolute Configuration at Epoxide Centers

The presence of two epoxide rings in this compound introduces multiple chiral centers, leading to the possibility of several stereoisomers. The carbon atoms of the epoxide rings (C11, C12, C14, and C15) are all stereogenic centers. The stereochemistry of the epoxidation of an alkene is typically a syn-addition, meaning the oxygen atom adds to the same face of the double bond. chemistrysteps.com Therefore, the cis-configuration of the double bonds in the precursor, methyl cis,cis-11,14-eicosadienoate, dictates the relative stereochemistry of the substituents on each epoxide ring.

For a cis-alkene, the resulting epoxide will have a cis-configuration. This means that for the epoxide at C11-C12, the hydrogen atoms will be on the same side of the ring, and the alkyl chains will be on the same side. The same applies to the epoxide at C14-C15.

The absolute configuration at each of the four chiral centers is designated as either (R) or (S). With four chiral centers, there is a theoretical maximum of 2⁴ = 16 stereoisomers. However, due to the constraints imposed by the cis-epoxidation, the number of likely isomers formed from the cis,cis-diene is reduced.

The absolute configuration of epoxides can be determined using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, often in conjunction with chiral derivatizing agents or chiral chromatography. escholarship.orgmsu.edu Advanced methods like foil-induced Coulomb explosion imaging can even determine the absolute configuration of small chiral epoxides in the gas phase. nih.gov

The IUPAC name for one specific isomer, methyl 10-[(2S)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]decanoate, defines the stereochemistry at C11 as (S), C12 as (S), and C14 as (R). The stereochemistry at C15 is not explicitly defined in this particular name but can be inferred from the cis-epoxidation context. The formation of different stereoisomers can have significant implications for the biological activity of the molecule.

Table 2: Possible Stereoisomeric Features of this compound

FeatureDescription
Number of Chiral Centers 4 (C11, C12, C14, C15)
Precursor Stereochemistry cis double bonds at C11-C12 and C14-C15
Epoxidation Stereochemistry Syn-addition, resulting in cis-epoxides chemistrysteps.com
Possible Absolute Configurations Combinations of (R) and (S) at each of the four chiral centers, constrained by the cis-epoxidation of the precursor.

Influence of Molecular Geometry and Functionality on Biochemical Interactions

The three-dimensional structure of this compound, dictated by its long aliphatic chain and the presence of two epoxide rings, is a key determinant of its biochemical interactions. The long, flexible hydrocarbon tail imparts lipophilic character to the molecule, facilitating its incorporation into lipid membranes and interaction with hydrophobic binding pockets of proteins.

The two epoxide rings are highly strained, three-membered heterocycles containing a polar C-O-C bond. figshare.com This makes them reactive electrophilic sites susceptible to nucleophilic attack by amino acid residues in proteins (such as cysteine, histidine, or lysine) or by other biomolecules. nih.gov This reactivity is central to the biological effects of many epoxides, which can include covalent modification of enzymes and other proteins, potentially leading to altered function. nih.gov

The stereochemistry of the epoxide rings plays a critical role in determining the specificity and outcome of these interactions. Different stereoisomers will present the epoxide rings in distinct spatial orientations, leading to differential recognition by enzymes. For instance, the activity of epoxide hydrolases, enzymes that metabolize epoxides to their corresponding diols, is often highly stereoselective. nih.gov The relative stereochemical configuration of adjacent functional groups can significantly affect biological activity. nih.gov

Computational Chemistry Approaches to Conformational Analysis and Reactivity Prediction

Due to the flexibility of the long aliphatic chain and the presence of multiple chiral centers, this compound can adopt a multitude of conformations. Computational chemistry provides powerful tools to explore this conformational landscape and to predict the molecule's reactivity.

Conformational Analysis: Methods such as molecular mechanics (MM) and density functional theory (DFT) can be employed to calculate the potential energy of different conformers. nih.govresearchgate.net By systematically rotating the rotatable bonds, it is possible to identify low-energy, stable conformations. This is crucial for understanding how the molecule might present itself to a biological target. For long-chain molecules, molecular dynamics (MD) simulations can provide insights into the dynamic behavior and conformational flexibility of the molecule in different environments, such as in a solvent or embedded in a lipid bilayer. mdpi.com

Reactivity Prediction: Quantum mechanical methods, particularly DFT, can be used to model the electronic structure of the epoxide rings and predict their reactivity towards nucleophiles. figshare.comresearchgate.net By calculating the energies of the transition states for ring-opening reactions, it is possible to predict which carbon atom of the epoxide is more susceptible to attack and how the stereochemistry of the epoxide influences the reaction barrier. researchgate.net Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models can also be developed based on computational descriptors to predict the biological activity of different stereoisomers. nih.govrsc.org These computational approaches can guide the synthesis of specific isomers with desired properties and help to interpret experimental findings on the biochemical effects of this compound. researchgate.net

Table 3: Computational Methods for Studying this compound

Computational MethodApplication
Molecular Mechanics (MM) Rapid conformational searching and identification of low-energy conformers.
Density Functional Theory (DFT) Accurate calculation of electronic structure, conformational energies, and reaction pathways. nih.goveurjchem.com
Molecular Dynamics (MD) Simulation of the dynamic behavior and conformational flexibility over time. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activity based on molecular descriptors. nih.gov

Metabolism and Biotransformation of Methyl 11,14 Diepoxyeicosanoate and Other Epoxyeicosanoates

Epoxide Hydrolase-Mediated Hydrolysis

The principal enzymes responsible for the hydrolysis of epoxyeicosanoates are soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH). These enzymes catalyze the addition of a water molecule to the epoxide ring, resulting in the formation of a vicinal diol. While both enzymes can metabolize these substrates, they exhibit different subcellular locations, substrate specificities, and kinetic properties.

Soluble Epoxide Hydrolase (sEH) Activity and Kinetics

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is considered the major enzyme for the in vivo degradation of endogenous epoxy fatty acids. mdpi.comnih.gov It is a bifunctional enzyme with two distinct catalytic domains: a C-terminal hydrolase domain and an N-terminal phosphatase domain. frontiersin.org The hydrolase activity, located in the C-terminal domain, is responsible for converting epoxides to their corresponding diols, thereby regulating the levels of these bioactive lipids. frontiersin.orgnih.gov

The catalytic function of soluble epoxide hydrolase (sEH) is rooted in its specific three-dimensional structure. Human sEH exists as a domain-swapped dimer, a configuration that enhances its stability. frontiersin.orgacs.org The hydrolase activity resides in the C-terminal domain, which features a characteristic α/β-hydrolase fold. acs.orgnih.gov

A key feature of this domain is a 25 Å-long, L-shaped hydrophobic tunnel that serves as the active site. scispace.com The catalytic mechanism follows a two-step, SN2-type reaction. nih.gov

Formation of an Alkyl-Enzyme Intermediate: The process begins with the activation of the epoxide ring. The hydroxyl groups of two tyrosine residues, Tyr381 and Tyr465, act as general acids, donating hydrogen bonds to the epoxide oxygen. This protonation makes the epoxide carbon more electrophilic. Concurrently, the carboxylate group of a nucleophilic aspartate residue, Asp333, attacks one of the epoxide carbons, leading to the opening of the ring and the formation of a covalent ester (alkyl-enzyme) intermediate. acs.orgscispace.comnih.gov

Hydrolysis of the Intermediate: In the second step, a water molecule, activated by a charge-relay system involving His523 and Asp496, attacks the ester intermediate. This hydrolytic step cleaves the ester bond, releases the diol product, and regenerates the free enzyme for the next catalytic cycle. nih.govnih.gov

The structure of the active site, including the catalytic triad (B1167595) (Asp333, His523, Asp496) and the stabilizing tyrosine residues, is crucial for both substrate binding and the catalytic process. nih.govnih.gov

Soluble epoxide hydrolase (sEH) exhibits a broad substrate range but shows preferences that influence hydrolysis rates. acs.org Generally, the enzyme metabolizes disubstituted epoxides more rapidly than trisubstituted epoxides, a difference attributed to steric hindrance around the epoxide ring. nih.gov Endogenous substrates for sEH include epoxides derived from linoleic acid and arachidonic acid. nih.gov

While extensive kinetic data exists for monoepoxides like epoxyeicosatrienoic acids (EETs), specific hydrolysis rates for diepoxides such as Methyl 11,14-Diepoxyeicosanoate are less documented. However, studies on various fluorescent substrates and inhibitors provide insights into the structural requirements for sEH activity. The murine sEH has been shown to have a wide range of specificities, while the human enzyme displays higher specificity for certain structures. nih.gov The table below presents kinetic parameters for the hydrolysis of a common surrogate substrate by human and murine sEH, illustrating typical enzyme activity.

Table 1: Kinetic Parameters of sEH with a Fluorescent Substrate

Enzyme Source Substrate Km (µM) Vmax (nmol/min/mg)
Human sEH Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate Value not specified Value not specified
Murine sEH Various fluorescent substrates Broad range Broad range

Microsomal Epoxide Hydrolase (mEH) Contributions to Epoxide Metabolism

Microsomal epoxide hydrolase (mEH), encoded by the EPHX1 gene, is another key enzyme in epoxide metabolism. nih.gov Primarily localized in the endoplasmic reticulum membrane, mEH is traditionally known for its role in detoxifying xenobiotic compounds, such as polycyclic aromatic hydrocarbons. nih.govwikipedia.org

Generation of Dihydroxyeicosanoates (DiHFAs) as Downstream Metabolites

The enzymatic action of both soluble and microsomal epoxide hydrolases on epoxyeicosanoates results in the formation of their corresponding diol metabolites. mdpi.com These products are generally referred to as dihydroxy-fatty acids (DiHFAs) or vicinal diols. mdpi.comscispace.com

Specifically, the hydrolysis of epoxyeicosatrienoic acids (EETs) yields dihydroxyeicosatrienoic acids (DHETs). nih.govnih.gov Similarly, epoxides of other fatty acids like linoleic acid or docosahexaenoic acid are converted to their respective dihydroxy derivatives (e.g., DiHOMEs and DHDPs). researchgate.netnih.gov This conversion is a critical step in the metabolic cascade, as the resulting diols are typically more water-soluble and are considered to be biologically less active than their parent epoxides, facilitating their eventual excretion from the body. mdpi.comnih.gov The generation of these diols effectively terminates the signaling functions associated with the epoxy fatty acids. endocrine-abstracts.org

Alternative Metabolic Fates and Conjugation Reactions

Beyond epoxide hydrolase-mediated hydrolysis, epoxyeicosanoates and their diol metabolites can undergo further biotransformation through Phase II conjugation reactions. reactome.org These pathways attach small, polar endogenous molecules to the substrate, which generally increases their water solubility and facilitates excretion. uomus.edu.iq The primary conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation.

Glucuronidation: This process involves the transfer of glucuronic acid from the activated coenzyme UDP-glucuronic acid (UDPGA) to the substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). uomus.edu.iqnumberanalytics.com Functional groups like hydroxyls, which are present in the DiHFA metabolites, are susceptible to forming O-glucuronides. uomus.edu.iq

Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction transfers a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. uomus.edu.iqnumberanalytics.com This pathway also targets hydroxyl groups, leading to the formation of water-soluble sulfate (B86663) conjugates. uomus.edu.iq

Glutathione (GSH) Conjugation: Glutathione S-transferases (GSTs) can catalyze the conjugation of GSH with electrophilic compounds. uomus.edu.iq While the epoxide ring itself can be a target for direct GSH conjugation, this pathway can also act on downstream metabolites. The resulting conjugates are often further processed into mercapturic acids before excretion. uomus.edu.iq

Amino Acid Conjugation: This mitochondrial pathway involves the activation of a carboxylic acid to an acyl-CoA thioester, which is then conjugated with an amino acid, primarily glycine (B1666218) in humans. nih.gov The carboxyl group of epoxyeicosanoates or their metabolites could potentially be substrates for this pathway. nih.gov

These alternative metabolic pathways represent additional routes for the detoxification and elimination of epoxy fatty acids, complementing the primary role of epoxide hydrolases. reactome.org

Glucuronidation and Sulfation Pathways

The metabolism of epoxyeicosanoates, including derivatives like this compound, involves Phase II conjugation reactions to increase their water solubility and facilitate excretion. The primary pathways for this are glucuronidation and sulfation.

Glucuronidation is a major metabolic route for a wide variety of endogenous compounds and xenobiotics. wikipedia.org The process involves the transfer of glucuronic acid from the high-energy donor molecule, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to the substrate. researchgate.net This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). wikipedia.orgresearchgate.net Glucuronidation primarily occurs in the liver, but UGT enzymes are also present in other major organs like the intestine and kidneys. wikipedia.org For fatty acid derivatives, the carboxylic acid group can be a site for glucuronidation, forming an acyl-glucuronide. nih.govresearchgate.net These resulting glucuronide conjugates are significantly more water-soluble than the original molecule, allowing for efficient elimination from the body via urine or bile. wikipedia.orgresearchgate.net The UGT1 and UGT2 are the two main families of these enzymes involved in metabolizing a wide array of substrates. nih.govnih.gov

Sulfation is another critical Phase II conjugation pathway mediated by sulfotransferase (SULT) enzymes. nih.gov This process involves the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the substrate. Like glucuronidation, sulfation increases the polarity of the molecule, preparing it for excretion. While often associated with phenolic compounds, sulfation is a potential metabolic pathway for other molecules as well. nih.gov

The table below summarizes the key aspects of these two metabolic pathways relevant to epoxyeicosanoates.

FeatureGlucuronidationSulfation
Enzyme Family UDP-glucuronosyltransferases (UGTs)Sulfotransferases (SULTs)
Co-substrate/Donor Uridine diphosphate glucuronic acid (UDPGA)3'-phosphoadenosine-5'-phosphosulfate (PAPS)
Primary Function Increases water-solubility for excretion. wikipedia.orgIncreases polarity for excretion. nih.gov
Cellular Location Endoplasmic ReticulumCytosol
Primary Site Liver, with activity in intestines, kidneys, and other organs. wikipedia.orgLiver, gastrointestinal tract. nih.gov
Resulting Conjugate GlucuronideSulfate ester

Beta-Oxidation and Chain Shortening

Following any initial Phase I or Phase II metabolism, the carbon skeleton of this compound, an eicosanoid derivative, is subject to catabolism through beta-oxidation. This is the primary metabolic process by which fatty acid molecules are broken down to produce energy. wikipedia.orgslideshare.net The process occurs within the mitochondria and peroxisomes and involves a cycle of four enzymatic reactions that shorten the fatty acid chain by two carbons during each cycle. slideshare.netnih.gov

The general steps of the beta-oxidation spiral are:

Dehydrogenation by an acyl-CoA dehydrogenase, creating a double bond and producing FADH2.

Hydration of the double bond by enoyl-CoA hydratase.

Oxidation of the hydroxyl group to a keto group by a hydroxyacyl-CoA dehydrogenase, producing NADH.

Thiolytic cleavage by thiolase, which releases a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. libretexts.org

This cycle repeats until the fatty acid is completely broken down into acetyl-CoA units. slideshare.net These acetyl-CoA molecules can then enter the citric acid cycle for further energy production. nih.gov For very-long-chain fatty acids (VLCFAs), initial chain shortening occurs via beta-oxidation within peroxisomes, after which the shortened fatty acids are transported to the mitochondria for the completion of the process. nih.govlibretexts.org Given that eicosanoids are derived from 20-carbon fatty acids, both mitochondrial and peroxisomal pathways are relevant.

The table below outlines the comparison between mitochondrial and peroxisomal beta-oxidation.

FeatureMitochondrial Beta-OxidationPeroxisomal Beta-Oxidation
Cellular Location Mitochondrial MatrixPeroxisomes
Primary Substrates Short, medium, and long-chain fatty acidsVery-long-chain fatty acids (VLCFAs), branched-chain fatty acids. libretexts.org
First Enzyme Acyl-CoA DehydrogenaseAcyl-CoA Oxidase libretexts.org
Electron Acceptor (Step 1) FADO2 (produces hydrogen peroxide, H2O2)
Energy Production Generates FADH2 and NADH directly for the electron transport chain. nih.govReducing equivalents are exported to the cytosol; less direct energy yield. wikipedia.org
Primary Function Major energy production from fatty acids, especially during fasting. nih.govChain-shortening of VLCFAs that cannot be processed by mitochondria. libretexts.org

Regulation of Epoxide Hydrolase Expression and Activity

The primary enzyme responsible for the hydrolysis of epoxyeicosanoates to their corresponding diols is soluble epoxide hydrolase (sEH). nih.govplos.org The activity of sEH is a critical determinant of the biological half-life of these signaling molecules. The expression and activity of sEH are regulated at multiple levels, including transcriptional and post-translational.

Transcriptional Regulation: The expression of the gene encoding sEH (EPHX2) is subject to control by various factors. Studies have shown that peroxisome proliferator-activated receptor gamma (PPARγ) agonists, a class of drugs used to treat type 2 diabetes, can increase the expression of sEH in adipocytes both in vitro and in vivo. nih.govnih.gov This suggests a direct link between metabolic signaling pathways and the regulation of epoxyeicosanoate metabolism. Furthermore, diet can influence sEH activity. For instance, high-fat diets have been shown to modulate sEH activity in the liver, with different effects observed between males and females. escholarship.org While some studies show no major change in sEH protein expression with a high-fat diet, a slight increase in its enzymatic activity has been noted. plos.org

Post-Translational Regulation: Beyond the level of gene expression, the activity of the sEH enzyme itself is subject to regulation. The enzyme exhibits allosteric regulation by its own substrates. It has been demonstrated that sEH shows positive cooperativity in the hydrolysis of epoxyeicosatrienoic acids (EETs), meaning the binding of one substrate molecule to the enzyme increases the affinity for subsequent substrate molecules. mdpi.com This mechanism allows sEH to respond dynamically to changes in the concentration of its substrates, linking the metabolism of different fatty acid epoxides. mdpi.com

The table below provides a summary of the regulatory mechanisms affecting soluble epoxide hydrolase.

Regulatory LevelMechanismEffector/ModulatorEffect on sEH
Transcriptional Increased gene expressionPPARγ agonists (e.g., troglitazone, rosiglitazone)Increased mRNA and protein levels in adipocytes. nih.govnih.gov
Transcriptional Modulation by dietHigh-Fat DietIncreased sEH activity in the liver. plos.orgescholarship.org
Post-Translational Allosteric RegulationSubstrates (e.g., EETs)Positive cooperativity; enhances catalytic activity. mdpi.com

Biological Significance and Cellular Mechanisms Involving Epoxyeicosanoates, with Implications for Methyl 11,14 Diepoxyeicosanoate

Intracellular Signaling Transduction Pathways

Epoxyeicosanoates are known to modulate several key intracellular signaling pathways, thereby influencing a range of cellular responses. These include interactions with G protein-coupled receptors, modulation of ion channel activity, and regulation of the NF-κB signaling pathway.

Epoxyeicosatrienoic acids (EETs) have been identified as signaling molecules that can activate G protein-coupled receptors (GPCRs), a large family of transmembrane receptors that play a central role in cellular communication. nih.govtaylorfrancis.comresearchgate.net Upon activation, GPCRs undergo a conformational change that allows them to interact with and activate heterotrimeric G proteins, which subsequently initiate downstream signaling cascades. nih.gov

Research has shown that EETs can act as agonists for specific GPCRs, including GPR40 and GPR120. nih.govnih.govresearchgate.netmdpi.comendocrine-abstracts.org For instance, 14,15-EET and 11,12-EET have been demonstrated to increase intracellular calcium concentrations in cells overexpressing human GPR40. nih.gov The activation of GPR40 by EETs is considered low-affinity. nih.govnih.gov While EETs are also weak agonists for GPR120, their interaction with GPR40 appears to be more potent, with epoxidation of arachidonic acid enhancing the agonist activity for GPR40. nih.govnih.gov

The downstream consequences of EET-mediated GPCR activation are diverse. In endothelial cells, for example, the activation of GPR40 by 11,12-EET leads to the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov This, in turn, influences the expression of other important proteins like connexin-43 and cyclooxygenase-2 (COX-2). nih.gov The activation of KCa channels in coronary smooth muscle by 11,12-EET is also mediated by a Gs alpha-protein-coupled mechanism. nih.gov

Table 1: Investigated Interactions of Epoxyeicosatrienoic Acids (EETs) with G Protein-Coupled Receptors (GPCRs)

EET Regioisomer GPCR Target Observed Effect Downstream Signaling Implication Reference
14,15-EET GPR40 Increased intracellular calcium Activation of calcium-dependent pathways nih.gov
11,12-EET GPR40 Increased intracellular calcium, ERK phosphorylation Activation of MAPK pathway, modulation of gene expression nih.gov
11,12-EET Gs alpha-coupled receptor Activation of KCa channels Smooth muscle hyperpolarization and relaxation nih.gov
Various EETs GPR120 Weak agonism, increased intracellular calcium Potential for signaling cross-talk nih.gov

A well-established function of epoxyeicosanoates is their ability to modulate the activity of various ion channels, which are critical for maintaining cellular excitability and function. mdpi.comfrontiersin.orgyoutube.com A primary target for EETs are potassium (K+) channels, particularly the large-conductance Ca2+-activated potassium (BKCa) channels. nih.govahajournals.org

The activation of BKCa channels in vascular smooth muscle cells by EETs leads to membrane hyperpolarization. ahajournals.orgnih.govahajournals.org This hyperpolarization causes the closure of voltage-dependent Ca2+ channels, reducing intracellular calcium influx and ultimately resulting in vasorelaxation. ahajournals.org The mechanism of BKCa channel activation by EETs can be indirect, involving a Gsα protein-mediated pathway. nih.govahajournals.org

Furthermore, EETs can interact with Transient Receptor Potential (TRP) channels. ahajournals.orgnih.govyoutube.com Specifically, EETs can directly activate TRPV4 channels, leading to localized calcium influx. ahajournals.org This calcium influx can then indirectly activate BKCa channels through the release of calcium from the sarcoplasmic reticulum, a phenomenon known as "Ca2+ sparks". ahajournals.org In endothelial cells, EETs can also promote the translocation of TRPC6 channels to the cell membrane, contributing to endothelial hyperpolarization. ahajournals.org Some studies also suggest that 8,9-EET and 11,12-EET are potent activators of ATP-sensitive K+ (KATP) channels in cardiac myocytes, which can lead to resting potential hyperpolarization. nih.gov

Table 2: Modulation of Ion Channels by Epoxyeicosatrienoic Acids (EETs)

Ion Channel EET Regioisomer Effect Cellular Consequence Reference
BKCa 11,12-EET Activation Vasorelaxation, hyperpolarization nih.govahajournals.org
TRPV4 Various EETs Direct Activation Localized Ca2+ influx, indirect BKCa activation ahajournals.org
TRPC6 Various EETs Translocation to membrane Endothelial hyperpolarization ahajournals.org
KATP 8,9-EET, 11,12-EET Activation Cardiac myocyte hyperpolarization nih.gov

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a critical role in regulating inflammatory responses, immunity, and cell survival. cellsignal.comnih.govfrontiersin.orgkegg.jp The activity of NF-κB is tightly controlled, and its dysregulation is associated with chronic inflammatory diseases and cancer. frontiersin.org

Some evidence suggests that the signaling pathways influenced by epoxyeicosanoates can intersect with the NF-κB pathway. For example, the activation of the MAPK pathway by EETs, as mentioned previously, can have downstream effects on NF-κB signaling. nih.govnih.gov The MAPK pathway is known to be one of the upstream regulators of NF-κB activation. researchgate.netnih.govresearchgate.net Specifically, the activation of ERK, a component of the MAPK pathway, can lead to the phosphorylation and subsequent activation of NF-κB. nih.gov

Furthermore, some studies have shown that certain anti-inflammatory agents can suppress NF-κB activation by modulating MAPK signaling. nih.gov While direct studies on the effect of Methyl 11,14-Diepoxyeicosanoate on the NF-κB pathway are lacking, the known interactions of other epoxyeicosanoates with upstream regulators of NF-κB suggest a potential for modulatory effects. The pro-inflammatory enzyme cyclooxygenase-2 (COX-2), whose expression can be increased by 11,12-EET via a GPR40- and MAPK-dependent mechanism, is also a known target gene of the NF-κB pathway. nih.gov This suggests a complex interplay between these signaling cascades.

Role in Endogenous Regulatory Systems

The cellular mechanisms described above translate into significant roles for epoxyeicosanoates in various endogenous regulatory systems, most notably in maintaining vascular health and modulating inflammatory processes.

Epoxyeicosanoates, particularly EETs, are potent regulators of vascular tone and play a crucial role in maintaining vascular homeostasis. ahajournals.orgnih.govahajournals.orgnih.gov They are produced by the vascular endothelium in response to various stimuli, including agonists like bradykinin (B550075) and physical forces such as shear stress. nih.govnih.gov

A key function of EETs in the vasculature is their role as endothelium-derived hyperpolarizing factors (EDHFs). ahajournals.orgnih.gov As EDHFs, EETs cause the hyperpolarization and relaxation of vascular smooth muscle, leading to vasodilation. nih.govnih.gov This effect is largely mediated by their ability to activate K+ channels on smooth muscle cells. nih.gov The vasodilatory actions of EETs contribute to the regulation of blood flow and blood pressure. jacc.org

Beyond their role in vasodilation, EETs also influence other aspects of endothelial function. They are involved in signaling pathways related to endothelial cell proliferation and angiogenesis, the formation of new blood vessels. nih.gov For instance, the activation of GPR40 by 11,12-EET in human endothelial cells leads to increased expression of connexin-43 and COX-2, proteins involved in cell-cell communication and inflammation, respectively. nih.govresearchgate.net

Epoxyeicosanoates have complex and often context-dependent roles in the modulation of inflammation. nih.govnih.gov While some of their downstream products can be pro-inflammatory, EETs themselves are generally considered to have anti-inflammatory properties. nih.govnih.gov

The anti-inflammatory effects of EETs are mediated through several mechanisms. Their ability to inhibit the NF-κB signaling pathway, a central regulator of inflammation, is a key aspect of their anti-inflammatory action. researchgate.netnih.govresearchgate.net By suppressing NF-κB activation, EETs can reduce the expression of pro-inflammatory cytokines and adhesion molecules.

Neurovascular Coupling and Central Nervous System Processes

Epoxyeicosatrienoic acids (EETs) are crucial mediators in the central nervous system (CNS), where they participate in the intricate process of neurovascular coupling—the mechanism that links neuronal activity to local changes in cerebral blood flow (CBF). nih.govnih.govnih.govnih.gov This process is vital for ensuring that active brain regions receive an adequate supply of oxygen and glucose. nih.gov

Within the CNS, EETs are synthesized by CYP epoxygenase enzymes found in various cells, including neurons, astrocytes, and vascular endothelium. nih.govnih.gov Astrocytes, in particular, release EETs in response to neuronal signals, which then act on blood vessels to cause vasodilation. nih.govphysiology.org This function is a key component of functional hyperemia, the increase in blood flow that accompanies neural activation. nih.gov The role of EETs in the CNS extends beyond that of a simple vasodilator; they act as key integrators of cell-to-cell communication between neurons, glia, and the vasculature. nih.gov

Research has identified EETs as one of several parallel signaling pathways that contribute to the CBF response, alongside adenosine (B11128) and metabotropic glutamate (B1630785) receptors (mGluRs). nih.govscilit.com Studies using EET antagonists and synthesis inhibitors have confirmed their significant role, demonstrating that blocking EET signaling attenuates the increase in blood flow during neuronal activity and in response to conditions like hypoxemia. nih.govphysiology.org The integration of these signaling pathways ensures a robust and finely tuned regulation of blood supply critical for optimal brain function. nih.govnih.gov Under pathological conditions like cerebral ischemia, EETs exhibit protective effects on neurons, astroglia, and the vascular endothelium, helping to preserve the integrity of essential neural networks. nih.gov

Participation in Tissue Homeostasis and Cellular Repair Mechanisms

The involvement of epoxyeicosanoates in maintaining tissue balance and promoting repair is multifaceted, encompassing key processes such as the formation of new blood vessels, organ regeneration, and the prevention of fibrosis and programmed cell death.

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in tissue repair and growth, and EETs are potent stimulators of this process. pnas.orgnih.govfrontiersin.org They promote several key steps in angiogenesis, including the proliferation, migration, and tube formation of endothelial cells. nih.govresearchgate.net The pro-angiogenic effects of EETs are closely linked to the signaling cascade of Vascular Endothelial Growth Factor (VEGF), a primary regulator of angiogenesis. nih.govphysiology.org

Studies have shown that VEGF can increase the expression of CYP2C epoxygenase enzymes in endothelial cells, leading to higher intracellular levels of EETs. nih.govresearchgate.netphysiology.org This indicates that EETs can act as downstream second messengers in the VEGF signaling pathway. nih.govresearchgate.net The angiogenic response initiated by VEGF can be significantly reduced by EET antagonists, highlighting the critical role of these lipids. nih.govphysiology.org Furthermore, EETs have been found to modulate various signaling molecules involved in angiogenesis, including the PI3K/Akt pathway and mitogen-activated protein kinases (MAPKs). frontiersin.orgnih.gov This positions epoxyeicosanoates as key lipid mediators that contribute to revascularization and the restoration of blood supply to injured or growing tissues.

Emerging evidence has established a central role for endothelial-derived EETs in the physiological regeneration of various organs. pnas.orgresearchgate.netnih.gov Normal organ regeneration depends on active support from the microvascular endothelium, which provides essential growth factors. pnas.org EETs, produced predominantly by these endothelial cells, have been shown to accelerate tissue growth in vivo. pnas.orgnih.gov

Studies have demonstrated that increasing the levels of endogenous EETs, either through genetic modification or by administering synthetic EETs, promotes the regeneration of the liver, kidneys, and lungs. pnas.orgresearchgate.netresearchgate.net For instance, following a partial hepatectomy in animal models, plasma levels of EETs were observed to be elevated. researchgate.net In transgenic mice with increased endothelial EET production, liver, kidney, and lung regeneration were all significantly enhanced. researchgate.net Conversely, lowering EET levels was found to delay these regenerative processes. pnas.orgnih.gov These findings underscore the importance of epoxyeicosanoates as crucial angiocrine signals that contribute to tissue homeostasis and the body's capacity for organ repair. pnas.orgresearchgate.net

Epoxyeicosanoates exert significant protective effects by inhibiting both fibrosis (the excessive formation of scar tissue) and apoptosis (programmed cell death). nih.govfrontiersin.org These actions are critical for preserving organ function in the face of injury or chronic disease. nih.gov

The anti-fibrotic effects of EETs are largely mediated by their ability to interfere with the Transforming Growth Factor-β (TGF-β) signaling pathway, a major driver of fibrosis. nih.govmdpi.comfrontiersin.org Specifically, EETs have been shown to inhibit the TGF-β1/Smad2/3 signaling cascade. nih.govnih.govresearchgate.net This action is often dependent on the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). nih.govnih.gov By blocking this key pro-fibrotic pathway, EETs reduce the activation of fibroblasts and the deposition of extracellular matrix components like collagen, thereby mitigating fibrosis in organs such as the lungs, kidneys, and heart. nih.govnih.govmdpi.com

The anti-apoptotic mechanisms of EETs are primarily linked to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt survival pathway. physiology.orgnih.govnih.gov Pre-treatment of cardiomyocytes with EETs was shown to protect them from apoptosis induced by hypoxia/reoxygenation. physiology.orgnih.gov EETs activate PI3K and its downstream effector Akt, leading to the modulation of multiple anti-apoptotic targets. physiology.org This includes the phosphorylation of the pro-apoptotic protein BAD and a decrease in the activity of caspases, which are key executioners of the apoptotic program. physiology.orgnih.gov These dual anti-fibrotic and anti-apoptotic actions highlight the therapeutic potential of epoxyeicosanoates in a range of diseases characterized by tissue scarring and cell death. nih.gov

Molecular Targets and Receptor Interactions (other than sEH/mEH)

While the metabolic enzymes soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH) are well-known for regulating EET levels, the direct molecular targets through which EETs exert their signaling functions are still being fully elucidated. Research has identified several protein targets, including cell surface and nuclear receptors, that mediate the diverse biological effects of these lipid molecules. acs.org

Although a single, high-affinity G-protein coupled receptor (GPCR) for EETs has remained elusive, several direct binding partners have been identified. acs.org One such target is the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). nih.govnih.gov Studies have shown that EETs, such as 11,12-EET and 14,15-EET, can directly bind to and activate GPR40, albeit at relatively low affinity. nih.govresearchgate.netresearchgate.net This interaction has been linked to increased intracellular calcium and the stimulation of cell proliferation. nih.govresearchgate.net

Another important molecular target is the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). EETs can bind to and activate PPARγ, which in turn modulates the transcription of various genes. nih.govnih.gov This mechanism is central to many of the anti-inflammatory and anti-fibrotic effects of EETs, as PPARγ activation can interfere with pro-inflammatory transcription factors like NF-κB. nih.govnih.gov

Additionally, some evidence suggests that EETs may interact with ion channels, such as the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, which could contribute to their effects on calcium signaling and neuropeptide release. nih.gov The identification of these direct protein targets provides crucial insight into the molecular basis for the pleiotropic actions of epoxyeicosanoates.

Interactive Data Table: Signaling Pathways Modulated by Epoxyeicosanoates

Biological Process Key Signaling Pathway Primary Outcome Supporting References
Neurovascular Coupling Astrocyte-derived EET signaling Vasodilation, Increased Cerebral Blood Flow nih.gov, nih.gov, physiology.org
Angiogenesis VEGF/CYP2C/EET Axis Endothelial Cell Proliferation & Migration physiology.org, nih.gov, researchgate.net
Anti-Fibrosis Inhibition of TGF-β1/Smad2/3 Reduced Collagen Deposition nih.gov, mdpi.com, nih.gov
Anti-Apoptosis Activation of PI3K/Akt Inhibition of Caspases, Cell Survival physiology.org, nih.gov, nih.gov

Interactive Data Table: Identified Molecular Targets of Epoxyeicosanoates

Target Protein Protein Class Cellular Location Functional Consequence Supporting References
GPR40 (FFAR1) G-Protein Coupled Receptor Cell Membrane Increased Intracellular Calcium, Cell Proliferation nih.gov, nih.gov, researchgate.net
PPARγ Nuclear Receptor Nucleus Transcriptional Regulation, Anti-inflammatory & Anti-fibrotic Gene Expression nih.gov, nih.gov, nih.gov
TRPV4 Ion Channel Cell Membrane Calcium Influx, Neuropeptide Release nih.gov

Allosteric Modulation of Enzyme Activity

Epoxyeicosanoates, a class of signaling lipids derived from the oxygenation of polyunsaturated fatty acids, are increasingly recognized for their role in modulating cellular functions. A key mechanism through which these molecules exert their effects is the allosteric regulation of enzyme activity. Allosteric modulation involves the binding of a molecule to a site on an enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity. This can either enhance (positive modulation) or inhibit (negative modulation) the enzyme's function. While direct studies on this compound are limited, the well-documented allosteric effects of related epoxyeicosatrienoic acids (EETs) provide a strong basis for understanding its potential biological activities.

Epoxyeicosanoates can influence key enzymes involved in inflammatory and metabolic pathways, such as soluble epoxide hydrolase (sEH) and cyclooxygenases (COX). These interactions are crucial for regulating the bioavailability and downstream signaling of various lipid mediators.

Soluble Epoxide Hydrolase (sEH) Modulation:

Soluble epoxide hydrolase is a bifunctional enzyme that plays a critical role in the metabolism of EETs, converting them to their less active diol forms, dihydroxyeicosatrienoic acids (DHETs). wikipedia.orgnih.govnih.gov The activity of sEH is subject to allosteric regulation by its own substrates. Research has demonstrated that the hydrolysis of EETs by the C-terminal hydrolase domain of sEH exhibits positive cooperativity. mdpi.com This suggests that the binding of one EET molecule to the enzyme enhances the binding or turnover of subsequent EET molecules, indicating an allosteric mechanism of activation. mdpi.com

Furthermore, the two domains of sEH, the C-terminal hydrolase (C-EH) and the N-terminal phosphatase (N-phos), can reciprocally regulate each other through interdomain allostery. mdpi.com The binding of a substrate or inhibitor to one domain can induce conformational changes that affect the activity of the other. For instance, the binding of an inhibitor to the N-terminal phosphatase active center can alter the orientation of amino acids at the domain interface, thereby modulating the hydrolase activity of the C-terminal domain. mdpi.com

Endogenous lipids, such as 15-deoxy-Δ12,14-prostaglandin J2 and certain nitro fatty acids, have been shown to allosterically inhibit human sEH by covalently binding to allosteric sites on the C-terminal domain. mdpi.comkcl.ac.uk This highlights that the sEH enzyme possesses allosteric sites that are distinct from the catalytic site and can be targeted by lipid mediators to control its activity. Given that this compound is a diepoxide derivative of an eicosanoic acid, it is plausible that it could also interact with sEH, potentially acting as a substrate or an allosteric modulator, thereby influencing the metabolic profile of other bioactive lipids.

Cyclooxygenase (COX) Modulation:

Cyclooxygenase enzymes (COX-1 and COX-2) are central to the synthesis of prostanoids, another class of potent lipid mediators involved in inflammation and other physiological processes. nih.gov The interaction between the epoxygenase and cyclooxygenase pathways is complex, with evidence suggesting allosteric regulation. EETs can be further metabolized by COX enzymes, leading to the formation of novel products with distinct biological activities. nih.govnih.gov

Research has shown that the oxygenation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) by COX-2 can be allosterically modulated. nih.gov Specifically, 13(S)-methylarachidonic acid has been identified as a substrate-selective positive allosteric modulator that enhances the oxygenation of 2-AG by COX-2 without affecting the oxygenation of arachidonic acid. nih.gov This compound is thought to bind to the allosteric monomer of the COX-2 homodimer, leading to an increase in the catalytic rate (kcat) and preventing the inhibitory binding of 2-AG. nih.gov

This substrate-selective allosteric potentiation of COX-2 activity by a lipid molecule underscores the potential for epoxyeicosanoates, including diepoxy derivatives like this compound, to finely tune the production of inflammatory mediators. The metabolism of EETs by COX can be influenced by sEH inhibitors, suggesting a synergistic interplay between these enzymatic pathways. nih.gov The inhibition of both sEH and COX has been shown to have a more pronounced effect on processes like angiogenesis than the inhibition of either enzyme alone, pointing to the importance of the metabolic crosstalk regulated by these enzymes. nih.gov

The potential for this compound to act as an allosteric modulator of these key enzymes has significant implications for its biological role. By influencing the activity of sEH and COX, this compound could indirectly regulate the levels and actions of a wide array of bioactive lipids, thereby impacting cellular signaling in inflammation, cardiovascular function, and other physiological and pathological processes. Further research is necessary to elucidate the specific interactions of this compound with these and other enzymes to fully understand its biological significance.

Advanced Analytical Methodologies for Methyl 11,14 Diepoxyeicosanoate and Its Metabolites

High-Resolution Chromatography-Mass Spectrometry Techniques

Advanced chromatographic and mass spectrometric methods are indispensable for the detailed analysis of Methyl 11,14-Diepoxyeicosanoate. These techniques allow for the separation of complex mixtures and the precise measurement of the analyte's mass-to-charge ratio, facilitating its unambiguous identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds like fatty acid methyl esters. For diepoxy compounds such as this compound, specific strategies are often required to enhance their suitability for GC-MS analysis.

To improve the chromatographic behavior and mass spectrometric fragmentation of this compound, derivatization is a common and often essential step. The epoxide functional groups can be converted into more stable and volatile derivatives, leading to enhanced sensitivity and selectivity. A key strategy involves the formation of 1,3-dioxolane (B20135) derivatives through a reaction with a ketone, such as acetone, under acidic conditions. This conversion yields characteristic mass spectra that are highly informative for pinpointing the original positions of the epoxide rings.

The mass spectra of these 1,3-dioxolane derivatives exhibit diagnostic ions that arise from the cleavage between the two carbons of the original epoxide ring. This fragmentation pattern provides unambiguous evidence for the location of the epoxides along the fatty acid chain. For instance, the derivatization of diepoxy fatty acids, including those structurally related to this compound, has been shown to produce fragments that are indicative of the epoxide positions.

Table 1: Common Derivatization Reagents for GC-MS Analysis of Epoxide-Containing Fatty Acids

Derivatizing ReagentDerivative FormedPurpose
Acetone/Dimethoxypropane1,3-DioxolaneTo determine the position of the epoxide group through characteristic mass spectral fragmentation.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) etherTo increase volatility and thermal stability by capping hydroxyl groups that may be present after ring-opening.
Methanol/H+MethoxyhydrinTo open the epoxide ring and create derivatives with distinct mass spectral properties.

For quantitative analysis, selected ion monitoring (SIM) and tandem mass spectrometry (MS/MS) are frequently employed in GC-MS methods. In SIM mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte, in this case, the derivatized this compound. This approach significantly enhances sensitivity and reduces background noise, allowing for the detection of low concentrations of the compound.

GC-MS/MS provides an even higher level of selectivity and is particularly useful for complex matrices where interferences are a concern. In this technique, a specific precursor ion of the derivatized analyte is selected in the first mass analyzer, fragmented, and then one or more product ions are monitored in the second mass analyzer. This multiple-stage filtering process results in a very low signal-to-noise ratio, enabling highly accurate and precise quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the analysis of epoxy fatty acids, including this compound, directly from biological and other complex samples. This technique offers several advantages over GC-MS, such as minimal sample preparation and the ability to analyze thermally labile and less volatile compounds without derivatization.

A significant challenge in the analysis of diepoxy fatty acids is the separation of their various isomers. LC is particularly well-suited for this task. Different regioisomers (variations in the position of the epoxide groups) and stereoisomers (different spatial arrangements of the epoxide groups, such as cis and trans) can be resolved using appropriate chromatographic columns and mobile phases. Chiral chromatography, a specialized form of LC, can be employed to separate the enantiomers of these compounds, which is crucial as different stereoisomers can exhibit distinct biological activities. The combination of high-resolution liquid chromatography with the specificity of tandem mass spectrometry allows for the individual identification and quantification of these closely related isomers.

LC-MS/MS is a highly sensitive and specific technique for quantifying this compound in a wide range of sample types, from biological fluids like plasma and urine to environmental and food samples. The method typically involves stable isotope dilution, where a known amount of an isotopically labeled internal standard (e.g., deuterium-labeled this compound) is added to the sample at the beginning of the extraction process. This internal standard mimics the behavior of the endogenous analyte throughout sample preparation and analysis, correcting for any losses and matrix effects. The ratio of the signal from the native analyte to that of the internal standard is used to calculate the precise concentration of the compound in the original sample.

Table 2: Comparison of Analytical Techniques for this compound

TechniqueDerivatization RequiredStrengthsLimitations
GC-MS Typically YesHigh chromatographic resolution, provides structural information on epoxide position through derivatization.Requires volatile and thermally stable analytes, derivatization adds complexity.
LC-MS/MS NoHigh sensitivity and selectivity, suitable for complex matrices, can separate isomers.Chromatographic separation of all isomers can be challenging.

Application of this compound as an Analytical Internal Standard

In the realm of quantitative analytical chemistry, the use of an appropriate internal standard is crucial for correcting the loss of analyte during sample preparation and for compensating for variations in instrumental response. This compound, specifically its isomer Methyl cis,cis-11,12;14,15-diepoxyeicosanoate, serves as a valuable internal standard in specific, high-stakes analytical applications. sigmaaldrich.comsigmaaldrich.com

Its primary documented use is in the quantitative analysis of epoxidized soybean oil (ESBO) in food samples. sigmaaldrich.comsigmaaldrich.com ESBO is a complex mixture of triglycerides containing epoxidized fatty acids, used as a plasticizer and stabilizer in materials like PVC gaskets for food container lids. Concerns about the migration of ESBO components into food have necessitated the development of sensitive and reliable analytical methods.

The structural similarity of this compound to the epoxidized fatty acid methyl esters derived from ESBO makes it an ideal internal standard. It exhibits similar chromatographic behavior and ionization efficiency in mass spectrometry, ensuring that it accurately reflects the analytical fate of the target analytes from extraction to detection. This application is predominantly carried out using powerful hyphenated techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). sigmaaldrich.comsigmaaldrich.com By adding a known quantity of this compound to the sample at the beginning of the analytical process, chemists can achieve more accurate and precise quantification of ESBO-related compounds.

Advanced Spectroscopic Characterization (e.g., NMR for structural verification, not basic identification data)

While basic mass spectrometry provides the molecular weight and fragmentation patterns for identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for the unambiguous structural elucidation and stereochemical verification of complex organic molecules like this compound. Advanced NMR studies, including 1H NMR, 13C NMR, and two-dimensional techniques (e.g., COSY, HSQC, HMBC), are essential for confirming the precise molecular architecture.

For this compound, NMR spectroscopy would verify several key structural features:

Epoxide Rings: The chemical shifts and coupling constants of the protons and carbons within and adjacent to the two epoxide rings would confirm their presence and location along the eicosanoate chain (at C11-C12 and C14-C15). The signals for the oxirane protons typically appear in a distinct region of the 1H NMR spectrum.

Stereochemistry: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can be employed to determine the relative stereochemistry of the epoxide rings (i.e., whether they are cis or trans with respect to the alkyl chain). This is critical as different stereoisomers can have different biological activities or toxicological profiles.

Alkyl Chain and Methyl Ester: The spectra would also confirm the long aliphatic chain and the terminal methyl ester group, with characteristic signals corresponding to the methyl protons and carbonyl carbon.

Although the fundamental role of NMR in such structural verification is well-established in organic chemistry, detailed, publicly accessible 1H and 13C NMR spectral data and advanced structural elucidation studies specifically for this compound are not readily found in the reviewed scientific literature. rsc.orgresearchgate.netdocbrown.info Such data is often generated during the initial synthesis and characterization of analytical standards but may not always be published in peer-reviewed journals.

Method Validation Parameters for Academic Research

The validation of an analytical method ensures that it is suitable for its intended purpose. For academic research involving the quantification of this compound or its use as an internal standard, methods must be rigorously validated for several key parameters. While specific validation reports for methods analyzing this compound are not widely published, the typical parameters for the analysis of related fatty acid methyl esters (FAMEs) by GC and LC-MS provide a clear framework. researchgate.netnih.goviiste.org

Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing a series of standards at different concentrations. For FAME analysis, a high degree of linearity is expected.

Table 1: Representative Linearity Data for FAME Analysis
ParameterTypical ValueAnalytical Technique
Correlation Coefficient (r²)> 0.99HPLC-UV, HPLC-MS/MS

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are crucial for trace analysis.

Table 2: Representative LOD and LOQ Data for FAME Analysis
ParameterTypical Range (ng/mL)Analytical Technique
LOD0.5 - 20HPLC-MS/MS
LOQ62.5 - 250HPLC-MS/MS

Note: LOQ values can be significantly higher than LOD and are method-dependent. The values are based on the analysis of various FAMEs in biological matrices. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery. Precision measures the degree of agreement among repeated measurements of the same sample, typically expressed as the relative standard deviation (RSD).

Table 3: Representative Accuracy and Precision Data for FAME Analysis
ParameterTypical Acceptance CriteriaNotes
Accuracy (% Recovery)85 - 115%Measured at multiple concentration levels
Precision (% RSD)< 15%Evaluated for both repeatability (intra-day) and intermediate precision (inter-day)

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix (e.g., other lipids, plasticizers). In MS-based methods, selectivity is achieved by monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM), which are unique to the analyte and the internal standard. For this compound, this would involve selecting transitions that are distinct from other co-eluting fatty acid derivatives. nih.gov

Future Research Directions and Unexplored Avenues for Diepoxyeicosanoates

Discovery and Characterization of Novel Biosynthetic and Metabolic Enzymes

A fundamental gap in our knowledge of diepoxyeicosanoates lies in the incomplete characterization of the enzymes responsible for their formation and breakdown. Eicosanoids are synthesized from polyunsaturated fatty acids through the action of cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes. nih.gov While it is hypothesized that CYP enzymes are involved in the formation of epoxides from arachidonic acid, the specific isoforms that catalyze the double epoxidation to form diepoxyeicosanoates are not well-defined.

Future research must focus on identifying and characterizing these novel biosynthetic enzymes. This will involve a combination of techniques, including:

Transcriptomics and Proteomics: Analyzing cells and tissues known to produce diepoxyeicosanoates to identify candidate CYP enzymes that are upregulated under specific conditions.

In Vitro Enzyme Assays: Using purified recombinant enzymes to test their ability to convert precursor fatty acids into diepoxyeicosanoates.

Genetic Manipulation: Utilizing techniques like CRISPR-Cas9 to knockout or overexpress candidate enzymes in cell models to confirm their role in diepoxyeicosanoate biosynthesis.

Similarly, the metabolic pathways that lead to the inactivation and clearance of diepoxyeicosanoates are poorly understood. Identifying the hydrolases, transferases, and other enzymes involved in their metabolism is crucial for understanding their signaling lifespan and biological effects.

Table 1: Potential Enzyme Classes for Investigation in Diepoxyeicosanoate Research

Enzyme ClassPotential Role in Diepoxyeicosanoate Pathways
Cytochrome P450 (CYP) MonooxygenasesBiosynthesis from polyunsaturated fatty acids
Epoxide HydrolasesMetabolism and conversion to diol derivatives
Glutathione (B108866) S-Transferases (GSTs)Conjugation and detoxification
Acyl-CoA SynthetasesIncorporation into complex lipids

Interplay with Other Lipid Mediator Pathways and Cross-Talk Mechanisms

Lipid mediator pathways are highly interconnected, forming a complex regulatory network. The biological activity of one eicosanoid can be modulated by the presence of others. Understanding the crosstalk between diepoxyeicosanoates and other well-established lipid mediator pathways, such as those of prostaglandins (B1171923) and leukotrienes, is a critical area for future investigation.

This interplay can occur at multiple levels:

Substrate Competition: Different enzymatic pathways may compete for the same polyunsaturated fatty acid precursors. youtube.com

Enzyme Regulation: Products of one pathway may allosterically regulate the activity of enzymes in another pathway.

Receptor Transactivation or Antagonism: Diepoxyeicosanoates or their metabolites may interact with the receptors of other lipid mediators, either activating or blocking their signaling.

Shared Signaling Components: Different lipid mediator pathways may converge on common downstream signaling molecules and transcription factors.

Investigating these crosstalk mechanisms will require sophisticated experimental approaches, including lipidomic analysis of cells and tissues stimulated with various combinations of lipid mediators and the use of specific enzyme inhibitors and receptor antagonists. nih.govnih.gov

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To dissect the specific functions of diepoxyeicosanoates, robust and physiologically relevant experimental models are essential. The development of advanced in vitro and in vivo models will be instrumental in moving the field forward.

In Vitro Models:

3D Cell Cultures and Organoids: Moving beyond traditional 2D cell cultures, 3D models such as spheroids and organoids offer a more physiologically relevant environment to study cell-cell interactions and the effects of diepoxyeicosanoates in a tissue-like context. nih.govresearchgate.netdntb.gov.ua These models can better mimic the complexity of tissues where these lipids might be active. nih.govmdpi.com

Co-culture Systems: Establishing co-cultures of different cell types (e.g., immune cells and endothelial cells) will be crucial to investigate the intercellular signaling roles of diepoxyeicosanoates in processes like inflammation and angiogenesis.

In Vivo Models:

Genetically Modified Animal Models: The generation of animal models with targeted deletions or overexpression of the newly identified biosynthetic and metabolic enzymes for diepoxyeicosanoates will be invaluable for understanding their physiological and pathophysiological roles.

Disease-Specific Animal Models: Utilizing established animal models of inflammation, cardiovascular disease, and cancer will allow researchers to investigate the therapeutic potential of modulating diepoxyeicosanoate pathways. nih.govnih.govepain.org

Elucidation of Specific Receptor-Mediated Actions of Diepoxyeicosanoates

A major unanswered question is how diepoxyeicosanoates exert their biological effects. It is highly likely that, similar to other eicosanoids, they act through specific cell surface receptors, most probably G protein-coupled receptors (GPCRs). nih.govyoutube.comkhanacademy.orgyoutube.com Identifying and characterizing these receptors is a top priority for the field.

The search for diepoxyeicosanoate receptors will involve:

Receptor Screening Assays: Using libraries of known orphan GPCRs to screen for binding and activation by diepoxyeicosanoates.

Photoaffinity Labeling: Synthesizing photo-reactive analogs of diepoxyeicosanoates to covalently label and identify their binding partners in cell membranes.

Functional Genomics: Employing techniques like RNA interference (RNAi) or CRISPR to screen for genes that, when silenced, abolish the cellular response to diepoxyeicosanoates.

Once identified, these receptors will need to be characterized in terms of their signaling pathways (e.g., Gs, Gi, Gq coupling), desensitization mechanisms, and tissue distribution. nih.gov

Integration of Omics Data for Comprehensive Pathway Analysis

The complexity of lipid signaling networks necessitates a systems-level approach. The integration of multiple "omics" datasets will be crucial for a comprehensive analysis of diepoxyeicosanoate pathways. creative-proteomics.comnih.gov

Lipidomics: Providing quantitative profiles of diepoxyeicosanoates and other lipid mediators in various biological samples. nih.gov

Transcriptomics: Revealing changes in gene expression in response to diepoxyeicosanoates and identifying the genes encoding their biosynthetic and metabolic enzymes and receptors.

Proteomics: Identifying the proteins that are post-translationally modified or whose expression levels are altered by diepoxyeicosanoate signaling.

Metabolomics: Uncovering broader metabolic changes that occur as a consequence of diepoxyeicosanoate action.

By integrating these datasets using advanced bioinformatics and computational modeling, researchers can construct comprehensive network models of diepoxyeicosanoate signaling and its interactions with other cellular processes. mdpi.combiorxiv.org

Advanced Analytical Techniques for Spatial and Temporal Profiling

To fully understand the roles of diepoxyeicosanoates as signaling molecules, it is essential to determine their concentration and distribution with high spatial and temporal resolution. These lipids are often produced transiently and act locally, making their detection challenging.

Future research will benefit from the application and further development of advanced analytical techniques:

Mass Spectrometry Imaging (MSI): Techniques like MALDI-MSI and DESI-MSI can visualize the spatial distribution of diepoxyeicosanoates within tissue sections, providing insights into their sites of synthesis and action. nih.govresearchgate.netnih.govcolumbia.edusemanticscholar.org

Microfluidics and Single-Cell Analysis: Coupling microfluidic devices with mass spectrometry will enable the measurement of diepoxyeicosanoate production from single cells, revealing cellular heterogeneity in signaling.

Real-time Biosensors: The development of biosensors capable of detecting diepoxyeicosanoates in real-time would provide unprecedented temporal resolution of their signaling dynamics.

Q & A

Q. What are the established synthetic routes for Methyl 11,14-Diepoxyeicosanoate, and what methodological considerations ensure high epoxidation efficiency?

this compound can be synthesized via epoxidation of its precursor, Methyl 11,14-eicosadienoate, using peracid-mediated oxidation (e.g., meta-chloroperbenzoic acid). Key considerations include:

  • Reaction stoichiometry : Maintain a 2:1 molar ratio of peracid to diene to ensure complete epoxidation of both double bonds .
  • Temperature control : Reactions are typically conducted at 0–4°C to minimize side reactions like ring-opening .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate the diepoxide from monoepoxide byproducts .

Q. What analytical methods are recommended for characterizing this compound, and how are they validated?

  • GC-MS : Employ high-resolution GC-MS with polar capillary columns (e.g., BPX-70) to resolve epoxide isomers. Retention indices and mass fragmentation patterns (e.g., m/z 322.5 for molecular ion) confirm identity .
  • NMR : 1H^{1}\text{H} NMR detects epoxy protons as doublets of doublets (δ 2.9–3.1 ppm), while 13C^{13}\text{C} NMR identifies epoxy carbons at δ 50–60 ppm .
  • Validation : Cross-validate results using certified reference standards (e.g., cis-11,14-eicosadienoate methyl ester, CAS 2463-02-7) and spike-recovery tests (>95% recovery) .

Advanced Research Questions

Q. How can researchers differentiate stereoisomers of this compound, and what challenges arise in quantifying their ratios?

  • Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol (95:5) to separate enantiomers. Relative retention times and circular dichroism spectra confirm stereochemistry .
  • Challenges : Epoxide ring-opening during analysis can skew ratios. Mitigate this by derivatizing epoxy groups with trimethylsilyl chloride prior to analysis .

Q. What experimental designs are optimal for studying the stability of this compound under varying storage and reaction conditions?

  • Accelerated stability studies : Store samples at 40°C/75% relative humidity for 6 months and monitor degradation via GC-MS. Epoxide hydrolysis products (e.g., diols) indicate instability .
  • Kinetic studies : Use Arrhenius plots to model degradation rates at different temperatures. Activation energy calculations (e.g., 60–80 kJ/mol) predict shelf-life .

Q. How should researchers address contradictions in reported epoxidation efficiencies for this compound?

  • Meta-analysis : Systematically review literature (e.g., using PRISMA guidelines) to identify variables affecting efficiency, such as solvent polarity or catalyst type .
  • Error source analysis : Quantify variability from instrumental precision (e.g., ±2% for GC-MS) and batch-to-batch reagent purity. Use ANOVA to distinguish methodological vs. biological variability .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50_{50} values. Report 95% confidence intervals to assess precision .
  • Multivariate analysis : Apply principal component analysis (PCA) to disentangle effects of epoxide stereochemistry vs. chain length in lipidomic studies .

Q. How can researchers optimize protocols for detecting trace-level this compound in complex biological matrices?

  • Sample preparation : Use solid-phase extraction (C18 columns) with methanol elution to isolate epoxides from lipids. Limit of detection (LOD) can reach 0.1 ng/mL via MRM transitions in LC-MS/MS .
  • Matrix effects : Correct for ion suppression by spiking deuterated internal standards (e.g., d4_4-Methyl 11,14-Diepoxyeicosanoate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.